Atrasentan
Übersicht
Beschreibung
Atrasentan ist ein experimentelles Medikament, das zur Familie der Endothelin-Rezeptor-Antagonisten gehört. Es ist ein potenter und selektiver Inhibitor des Endothelin-A-Rezeptors, der sich als vielversprechend bei der Behandlung verschiedener Erkrankungen erwiesen hat, darunter Krebs und Nierenerkrankungen . This compound wurde auf seine Wirkung auf nicht-kleinzelligen Lungenkrebs, diabetische Nierenerkrankung und IgA-Nephropathie untersucht .
Herstellungsmethoden
Die Herstellung von this compound umfasst mehrere Syntheserouten und Reaktionsbedingungen. Eine Methode beginnt mit Heliotropin als Ausgangsmaterial, das mit Malonsäure reagiert, um eine substituierte Benzol-Acrylsäure zu erzeugen. Dieser Zwischenstoff wird dann verestert, um substituierten Benzol-Acrylsäuremethylester zu erhalten. Der Methylester wird einer Cyclisierung, Hydrierung, Substitution und Hydrolyse unterzogen, um this compound zu ergeben . Diese Methode zeichnet sich durch milde Reaktionsbedingungen, Einfachheit, niedrige Kosten und hohe Ausbeute aus .
Wissenschaftliche Forschungsanwendungen
Atrasentan hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung verwendet, um das Verhalten von Endothelin-Rezeptor-Antagonisten zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Endothelin-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: This compound wurde auf sein Potenzial zur Behandlung von nicht-kleinzelligem Lungenkrebs, diabetischer Nierenerkrankung und IgA-Nephropathie untersucht
Industrie: Die Fähigkeit von this compound, die Proteinurie zu reduzieren und die Nierenfunktion zu erhalten, macht es zu einer wertvollen Verbindung in der pharmazeutischen Industrie
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung des Endothelin-A-Rezeptors. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Vasokonstriktion, Zellproliferation und Entzündung. Durch die Blockierung des Endothelin-A-Rezeptors reduziert this compound die Proteinurie, Entzündung und Fibrose und bewahrt so die Nierenfunktion . Die beteiligten molekularen Ziele und Pfade umfassen den Endothelin-Signalweg und die damit verbundenen nachgeschalteten Effekte .
Wirkmechanismus
Target of Action
Atrasentan is a potent and selective antagonist of the Endothelin A (ETA) receptor . The ETA receptor is a G-protein coupled receptor found in various tissues, including the vascular smooth muscle and renal tissue. It plays a crucial role in vasoconstriction and cell proliferation .
Mode of Action
This compound works by selectively blocking the ETA receptors, thereby inhibiting the binding of endothelin-1, a potent vasoconstrictor . This blockade prevents endothelin-1 from exerting its effects, leading to vasodilation and decreased cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin signaling pathway. By blocking the ETA receptor, this compound disrupts the signaling cascade initiated by endothelin-1, leading to reduced vasoconstriction and cell proliferation . This can result in decreased proteinuria, a common symptom in conditions like IgA nephropathy .
Pharmacokinetics
The pharmacokinetics of this compound appear to be linear in the dose range of 1 to 23.25 mg, with some dose dependency observed at higher doses . The harmonic mean terminal half-life across all dose groups is approximately 20-25 hours .
Result of Action
The primary molecular effect of this compound is the reduction of proteinuria, as demonstrated in clinical trials . By blocking the ETA receptor, this compound can reduce proteinuria and have direct anti-inflammatory and anti-fibrotic effects, potentially preserving kidney function .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary among individuals due to differences in genetic makeup, disease state, and other individual factors Additionally, the drug’s stability could be affected by storage conditions, though specific details are not readily available
Biochemische Analyse
Biochemical Properties
Atrasentan interacts primarily with the endothelin A receptor, a G-protein-coupled receptor that mediates the effects of endothelin-1, a potent vasoconstrictor. By binding to the endothelin A receptor, this compound inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation. This interaction reduces proteinuria and preserves kidney function in patients with diabetic kidney disease .
Cellular Effects
This compound has significant effects on various cell types, particularly those involved in the kidney and cardiovascular systems. In mesangial cells, this compound reduces cell activation and proliferation, which are key factors in the progression of kidney diseases. It also decreases inflammation and fibrosis in kidney tissues. Additionally, this compound influences cell signaling pathways, such as the endothelin-1 signaling pathway, leading to reduced proteinuria and improved kidney function .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the endothelin A receptor. This binding prevents endothelin-1 from activating the receptor, thereby inhibiting the associated signaling pathways. This compound’s inhibition of the endothelin A receptor reduces the expression of pro-inflammatory cytokines and fibrotic markers, leading to decreased inflammation and fibrosis in kidney tissues. Furthermore, this compound’s effects on gene expression contribute to its therapeutic benefits in kidney disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods. Long-term treatment with this compound leads to sustained reductions in proteinuria and preservation of kidney function. Additionally, this compound’s pharmacokinetic profile indicates consistent and predictable absorption, distribution, and elimination, which supports its long-term use in clinical settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to reduce proteinuria and improve kidney function without significant adverse effects. Higher doses may lead to increased risk of side effects, such as edema and weight gain. The therapeutic window for this compound is therefore critical to achieving optimal benefits while minimizing potential toxic effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites of this compound are then excreted through the kidneys. The interaction of this compound with these metabolic pathways ensures its effective clearance from the body, thereby maintaining its therapeutic levels. Additionally, this compound’s effects on metabolic flux and metabolite levels contribute to its overall efficacy in treating kidney diseases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its selective binding to the endothelin A receptor facilitates its localization to target tissues, such as the kidneys and cardiovascular system. This targeted distribution enhances the therapeutic effects of this compound while minimizing its impact on non-target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with the endothelin A receptor. This localization is crucial for its activity, as it allows this compound to effectively inhibit the receptor’s signaling pathways. Additionally, post-translational modifications of this compound may influence its targeting to specific cellular compartments, further enhancing its therapeutic effects .
Vorbereitungsmethoden
The preparation of atrasentan involves several synthetic routes and reaction conditions. One method starts with heliotropin as a raw material, which reacts with malonic acid to generate substituted benzene acrylic acid. This intermediate is then esterified to obtain substituted benzene acrylic acid methyl ester. The methyl ester undergoes cyclization, hydrogenation, substitution, and hydrolyzation to yield this compound . This method is characterized by mild reaction conditions, simplicity, low cost, and high yield .
Analyse Chemischer Reaktionen
Atrasentan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern, was zu verschiedenen Derivaten führt.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Atrasentan wird mit anderen Endothelin-Rezeptor-Antagonisten verglichen, wie Sitaxentan und Ambrisentan. Während Sitaxentan und Ambrisentan aufgrund ihrer vasokonstriktiven Eigenschaften hauptsächlich zur Behandlung von pulmonaler arterieller Hypertonie eingesetzt werden, ist this compound einzigartig in seiner Fähigkeit, die endothelin-induzierte Zellproliferation zu blockieren . Dies macht this compound besonders wertvoll für Erkrankungen, bei denen Zellproliferation und Fibrose eine Rolle spielen, wie diabetische Nierenerkrankung und IgA-Nephropathie .
Ähnliche Verbindungen umfassen:
Sitaxentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der bei pulmonaler arterieller Hypertonie eingesetzt wird.
Ambrisentan: Wird bei pulmonaler arterieller Hypertonie eingesetzt, wobei der Fokus auf Vasokonstriktion liegt.
Die einzigartigen Eigenschaften von this compound und die selektive Hemmung des Endothelin-A-Rezeptors machen es zu einer vielversprechenden Verbindung für verschiedene therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJMGVDPWRKOC-QPVYNBJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173937-91-2, 195704-72-4 | |
Record name | Atrasentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173937-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atrasentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A 127722 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atrasentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06199 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATRASENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.